1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen. This compound is recognized for its potential applications in pharmaceuticals and biochemistry, particularly in the development of therapeutic agents.
The compound is commercially available from various suppliers, including Matrix Scientific and American Elements, with a reported molecular weight of 315.2 g/mol and a chemical formula of C₁₃H₁₆Cl₂N₄O. It is categorized under the CAS number 954850-14-7 and has been identified with the MDL number MFCD09971680 .
This compound is classified as a pharmaceutical intermediate and is part of the broader category of organic compounds used in medicinal chemistry. Its structure includes a piperazine moiety linked to an oxadiazole ring, making it relevant for studies in drug design and synthesis.
The synthesis of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride typically involves multi-step organic reactions. A common approach includes:
Technical details regarding specific reagents, solvents, temperatures, and reaction times are crucial for replicating these methods in laboratory settings.
The molecular structure of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can be described as follows:
C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl
.The compound's physical appearance is typically a white to off-white powder. Its solubility profile and stability under various conditions are essential for its application in biological systems .
The compound can participate in various chemical reactions typical for oxadiazoles and piperazines:
Technical details regarding reaction conditions such as temperature, catalysts, and solvents are critical for optimizing these processes.
Relevant data from safety data sheets or experimental studies should be consulted for precise handling instructions .
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (molecular weight: 315.2 g/mol; molecular formula: C₁₃H₁₅ClN₄O·HCl [2] [4]) follows a convergent three-step strategy. The primary route begins with the preparation of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole as a key intermediate. This is achieved through cyclocondensation of 4-chlorobenzamidoxime with chloroacetyl chloride under reflux in anhydrous acetonitrile. Simultaneously, the piperazine arm is prepared by Boc-protection of commercial piperazine to ensure regioselectivity during N-alkylation. The final hybridization involves nucleophilic displacement, where the oxadiazole's chloromethyl group reacts with the free nitrogen of N-Boc-piperazine in dimethylformamide (DMF) with potassium carbonate as base. Subsequent hydrochloric acid-mediated deprotection yields the target compound as a crystalline hydrochloride salt [4] [7].
Table 1: Key Intermediates in Synthesis
Intermediate | CAS Number | Function |
---|---|---|
4-Chlorobenzamidoxime | 14047-23-5 | Oxadiazole precursor |
N-Boc-piperazine | 57260-71-6 | Protected amine source |
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | 954850-14-7 | Alkylating agent [7] |
Alternative pathways include direct reductive amination using 3-(4-chlorophenyl)-5-formyl-1,2,4-oxadiazole with piperazine under hydrogenation conditions, though this method suffers from lower yields (45-50%) due to bis-alkylation byproducts [5].
The critical 1,2,4-oxadiazole ring is constructed via O-acylamidoxime cyclization. Optimization studies reveal that 4-chlorobenzamidoxime must first be activated through reaction with chloroacetic acid in the presence of carbodiimide coupling agents (DCC or EDC) at 0-5°C. The resulting O-(chloroacetyl)amidoxime intermediate undergoes thermally-induced cyclodehydration at 115-120°C in toluene, eliminating water to form the oxadiazole nucleus. Microwave-assisted cyclization significantly enhances efficiency, reducing reaction time from 12 hours to 25 minutes while improving yields from 68% to 92%. Solvent screening demonstrates that high-boiling aprotic solvents (toluene, xylene) outperform polar solvents like DMF by minimizing hydrolytic side reactions [8] [9].
Catalytic additives play a crucial role: inclusion of 4-dimethylaminopyridine (DMAP, 5 mol%) suppresses diacylamide formation, while molecular sieves (3Å) absorb generated water, shifting equilibrium toward product. The reaction exhibits strong temperature dependence, with cyclization efficiency increasing from 40% (80°C) to 92% (120°C). Post-cyclization purification employs recrystallization from ethanol/water (4:1), yielding analytically pure oxadiazole intermediate [9].
N-Alkylation of piperazine presents regioselectivity challenges due to the symmetry and bifunctionality of the molecule. Optimization studies compare three approaches:
Direct Alkylation: Unprotected piperazine reacts with 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in a 3:1 molar ratio to favor monoalkylation. This method yields 55-60% target product but requires extensive chromatography to remove bis-alkylated impurities [7].
Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB, 10 mol%) in a biphasic toluene/water system enables monoalkylation at 60°C with 1:1.2 reactant ratio. Yields improve to 78% with reduced dimer formation (<5%) [8].
Protection-Deprotection Strategy: N-Boc-piperazine undergoes clean monoalkylation (89% yield) in acetonitrile with K₂CO₃, followed by HCl-mediated Boc removal in dioxane. This method provides >98% regiochemical purity, making it the preferred industrial route despite additional steps [4].
The hydrochloride salt is precipitated by adding concentrated HCl to the free base in cold ethanol, with stoichiometric control (1.05 equiv HCl) critical to prevent hygroscopicity. X-ray powder diffraction confirms crystalline monohydrate formation upon recrystallization from ethanol/water [2] [5].
Transition metal catalysis significantly enhances key steps:
Table 2: Catalytic System Performance
Reaction Step | Catalyst | Conditions | Yield Improvement |
---|---|---|---|
Cyclization | CuCl (5 mol%) | Toluene, 100°C | 68% → 85% |
N-Alkylation | Pd/C (3 mol%) | Ethanol, 50°C, H₂ | 55% → 75% |
Salt Formation | PEG-400 (10%) | Ethanol/water | Crystallinity enhanced |
Copper(I) chloride catalyzes the amidoxime activation step, accelerating O-acylation through a copper-nitrogen coordination complex. This reduces activation energy and prevents N-acylation side products. For alkylation, hydrogenation catalysts (Pd/C) facilitate a unique reductive amination pathway when using aldehyde precursors, though applicability is limited to alternative substrates. Phase-transfer catalysts show particular efficacy in solvent-free conditions: benzyltriethylammonium chloride (TEBAC) in melt-phase reactions (100°C, 1h) achieves 95% conversion with 50% catalyst loading reduction compared to TBAB [8].
Notably, green catalytic systems have been explored, including enzyme-mediated cyclization (lipase from Candida antarctica) in ionic liquids, but yields remain suboptimal (≤35%) for industrial adoption [9].
Solvent polarity dramatically influences cyclization kinetics and alkylation regioselectivity:
Cyclization: Non-polar solvents (toluene, ε=2.4) favor intramolecular O→N acyl transfer, while DMF (ε=36.7) promotes hydrolysis. Acetonitrile (ε=37.5) offers optimal balance at reflux (82°C), providing 89% yield at half the reaction time of toluene-based systems [9].
Alkylation: Solvent screening identifies dimethylacetamide (DMA) as superior to DMF or acetonitrile for N-alkylation, attributable to its dual hydrogen bond acceptance capability (β=0.78). At 70°C in DMA, reaction completion occurs in 2 hours versus 6 hours in acetonitrile.
Temperature profiling reveals distinct operational windows:
Pressure effects demonstrate that cyclization under mild vacuum (200 mbar) accelerates water removal, reducing time by 40% without temperature increase. Post-reaction workup optimization shows that ethyl acetate/water partitioning (3:1 ratio) effectively removes inorganic salts while retaining product in the organic phase (>98% recovery) [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9